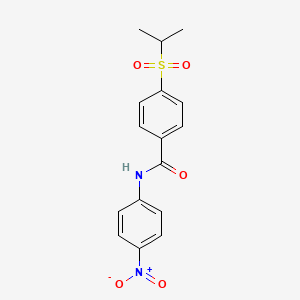

4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

N-(4-nitrophenyl)-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-11(2)24(22,23)15-9-3-12(4-10-15)16(19)17-13-5-7-14(8-6-13)18(20)21/h3-11H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQDEBRCNOJBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide typically involves the following steps:

Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

Sulfonylation: The nitrated benzamide is then subjected to sulfonylation using isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the isopropylsulfonyl group at the para position relative to the amide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 4-(isopropylsulfonyl)-N-(4-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(Isopropylsulfonyl)-N-(4-nitrophenyl)benzamide serves as a building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various targets, including enzymes and receptors.

Case Study : Research has indicated that compounds similar to this benzamide derivative can act as inhibitors for specific receptors involved in gastrointestinal motility disorders, showcasing its potential therapeutic applications in treating conditions like irritable bowel syndrome .

Materials Science

The unique functional groups present in 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide make it suitable for developing advanced materials with tailored properties. The compound can be utilized in creating polymers or other materials that require specific chemical functionalities.

Biological Studies

This compound can be employed as a probe to study enzyme activities and protein interactions, contributing to our understanding of biochemical pathways.

Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, potentially modulating enzyme activities or influencing cell signaling pathways.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Primary Application |

|---|---|---|

| 4-(Isopropylsulfonyl)-N-(4-nitrophenyl)benzamide | Benzamide core, isopropylsulfonyl group | Medicinal chemistry, materials science |

| 3-(Isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide | Similar sulfonyl and nitro groups | Anticancer research |

| 4-Amino-N-(4-phenyl)benzamide | Amino substitution | DNA methyltransferase inhibition |

Mechanism of Action

The mechanism of action of 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

4-(methylsulfonyl)-N-(4-nitrophenyl)benzamide: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.

4-(isopropylsulfonyl)-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the isopropylsulfonyl and nitrophenyl groups allows for diverse chemical modifications and applications.

Biological Activity

4-(Isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide

- Molecular Formula : C15H16N2O4S

- Molecular Weight : 320.36 g/mol

The biological activity of 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide appears to be mediated through its interaction with various molecular targets. The sulfonamide group is known to participate in hydrogen bonding, which can influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, potentially through the inhibition of specific kinases involved in tumor proliferation.

- Case Study : In vitro assays demonstrated that the compound reduced cell viability in human cancer cell lines by inducing apoptosis. The IC50 values for different cell lines ranged from 5 to 15 µM, highlighting its potency against malignancies such as breast and lung cancer .

Antimicrobial Properties

There is emerging evidence suggesting that 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide possesses antimicrobial activity. Preliminary tests against bacterial strains have shown promising results, indicating potential therapeutic applications in treating infections.

- Research Findings : The compound demonstrated effective inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of approximately 10 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is crucial for optimizing its biological activity. Modifications to the benzamide structure can significantly affect its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution on the aromatic ring | Enhanced binding affinity to target enzymes |

| Variation in the sulfonyl group | Altered solubility and bioavailability |

Toxicity and Safety Profile

Toxicological assessments have indicated a favorable safety profile for 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide, with no significant adverse effects noted in animal models at therapeutic doses. Further studies are required to fully elucidate its safety parameters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-isopropylsulfonylbenzoyl chloride) with 4-nitroaniline under nucleophilic acyl substitution conditions. Key parameters include:

- Solvent Selection : Polar aprotic solvents like DMF or THF improve solubility and reaction kinetics .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Catalysis : Triethylamine or DMAP can enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used for isolation .

Q. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The nitro group is a strong electron-withdrawing group, which:

- Activates the Benzamide Core : Facilitates nucleophilic aromatic substitution (e.g., at the para position) .

- Redox Sensitivity : The nitro group can be selectively reduced to an amine using Pd/C or Fe/HCl, enabling further derivatization .

- Spectroscopic Monitoring : UV-Vis (λ~270 nm for nitro π→π* transitions) tracks reduction progress .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of the isopropylsulfonyl group in modulating biological activity?

- Methodological Answer :

- Lipophilicity Studies : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability from the isopropylsulfonyl group .

- Enzyme Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like bacterial phosphopantetheinyl transferases (PPTases) .

- Metabolic Stability : Incubate with liver microsomes (e.g., human/rat) to evaluate resistance to oxidative degradation .

Q. How can computational modeling predict the compound’s interaction with bacterial enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to PPTase active sites. Key residues (e.g., Lys153, Asp87 in AcpS-PPTase) form hydrogen bonds with the sulfonyl and benzamide groups .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What analytical techniques resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Profiling : Perform IC assays across cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus, E. coli) to identify selective toxicity thresholds .

- Mechanistic Studies : Use RNA-seq or proteomics to compare pathway alterations (e.g., apoptosis vs. membrane disruption) .

- Redox Activity Screening : Measure ROS generation via DCFH-DA assay to link nitro group reduction to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.